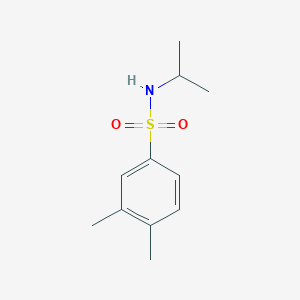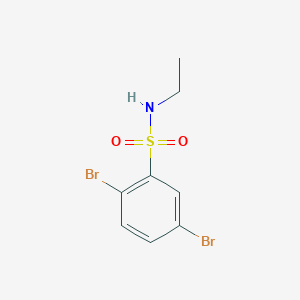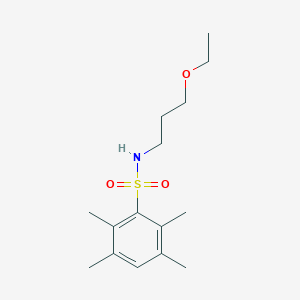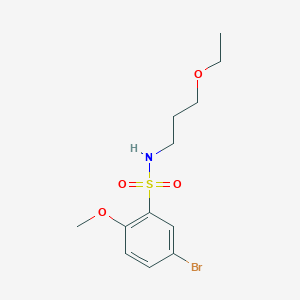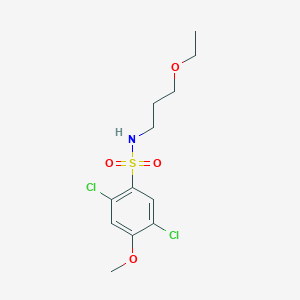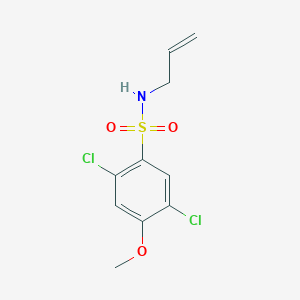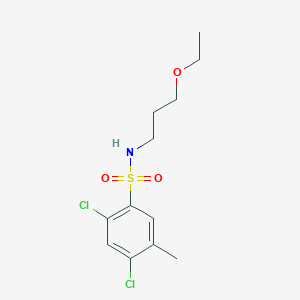
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound used in various scientific research applications. It belongs to the chemical class of benzene sulfonamides and is a white crystalline powder.
Applications De Recherche Scientifique
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide is commonly used in scientific research to study coccidiosis, a parasitic disease that affects various animals, including chickens, turkeys, and rabbits. It is effective against a wide range of coccidian parasites and is used to prevent and treat coccidiosis in animals. This compound has also been studied for its potential use in the treatment of malaria and other parasitic diseases.
Mécanisme D'action
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide works by inhibiting the development of coccidian parasites in the host animal's intestines. It does this by interfering with the parasite's ability to reproduce and multiply. This compound targets the mitochondria of the parasites, disrupting their energy production and leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by animals. It is rapidly absorbed and metabolized in the body, with most of the drug being eliminated within 24-48 hours. This compound has been shown to have no significant effect on the growth or development of animals, and it does not affect their reproductive performance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide in lab experiments is its effectiveness against a wide range of coccidian parasites. It is also relatively easy to administer and has low toxicity, making it a safe and effective treatment option for animals. However, this compound is not effective against all types of coccidian parasites, and it may not be suitable for use in all animal species. Additionally, the cost of this compound may be prohibitive for some research projects.
Orientations Futures
There are several potential future directions for research involving 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of research is the investigation of this compound's potential use in the treatment of other parasitic diseases, such as malaria. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzenesulfonamide with ethyl 3-bromopropionate, followed by the reaction of the resulting product with methylmagnesium bromide and then with methanol. The final product is obtained by reacting the intermediate with sodium hydroxide and water.
Propriétés
Formule moléculaire |
C12H17Cl2NO3S |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-3-18-6-4-5-15-19(16,17)12-7-9(2)10(13)8-11(12)14/h7-8,15H,3-6H2,1-2H3 |
Clé InChI |
IERSTDBPVPOSAD-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








